6-(2-Oxopropyl)-6-pentylpiperidin-2-one
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Overview
Description
6-(2-Oxopropyl)-6-pentylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones. This compound is characterized by a piperidine ring substituted with a pentyl group and an oxopropyl group. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxopropyl)-6-pentylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted piperidine with an oxopropylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like toluene. The mixture is cooled to 0°C and the oxopropylating agent is added dropwise. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxopropyl)-6-pentylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
6-(2-Oxopropyl)-6-pentylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 6-(2-Oxopropyl)-6-pentylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopropyl)piperidine-2-carboxylic acid
- 8,4′-Dimethoxy-6-(2-oxopropyl)-flavone
- 6-Isopropyl-7-methoxy-2-(2-oxopropyl)naphthalene-1,4-dione
Uniqueness
6-(2-Oxopropyl)-6-pentylpiperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an oxopropyl group and a pentyl group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C13H23NO2 |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
6-(2-oxopropyl)-6-pentylpiperidin-2-one |
InChI |
InChI=1S/C13H23NO2/c1-3-4-5-8-13(10-11(2)15)9-6-7-12(16)14-13/h3-10H2,1-2H3,(H,14,16) |
InChI Key |
CNUUHKVLRVPYKE-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CCCC(=O)N1)CC(=O)C |
Canonical SMILES |
CCCCCC1(CCCC(=O)N1)CC(=O)C |
Synonyms |
(-)adalinine adalinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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